Calyciphylline A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

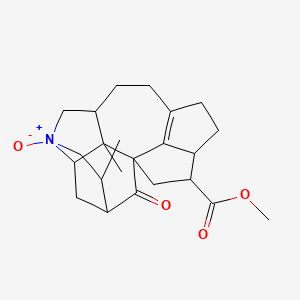

methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTJWHRTAHFESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture of Calyciphylline A: A Technical Guide for Scientific Professionals

An In-depth Exploration of a Complex Daphniphyllum Alkaloid

Calyciphylline A is a structurally intricate, hexacyclic natural product belonging to the Daphniphyllum alkaloids, a diverse family of compounds isolated from plants of the Daphniphyllum genus. First reported in 2003 from the leaves of Daphniphyllum calycinum, this compound has garnered significant attention from the scientific community due to its unique and challenging molecular framework. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic and physicochemical properties, alongside a discussion of the experimental approaches for its study. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound possesses a complex, caged polycyclic skeleton that is characteristic of the Daphniphyllum alkaloids. Its chemical identity is defined by the following key identifiers:

-

Molecular Formula: C₂₃H₃₁NO₄[1]

-

Molecular Weight: 385.5 g/mol [1]

-

IUPAC Name: methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.1¹,⁵.0²,¹⁰.0³,⁸.0¹⁶,¹⁹]icos-13(19)-ene-17-carboxylate[1]

-

CAS Number: 596799-30-3[1]

The core of this compound is a fused hexacyclic ring system, which presents a significant synthetic challenge and has been the subject of numerous synthetic studies. The structure features a unique nitrogen-containing bridge and multiple stereocenters, contributing to its three-dimensional complexity.

Spectroscopic Data

The definitive structure of this compound was elucidated through extensive spectroscopic analysis. While the complete original dataset from the isolation study is not fully accessible, data from total synthesis efforts and related compounds provide a clear picture of its spectral characteristics.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₁NO₄ | [1] |

| Molecular Weight | 385.5 g/mol | [1] |

| Exact Mass | 385.22530847 Da | [1] |

| Appearance | White amorphous powder | [2] |

Note: Detailed, tabulated ¹H and ¹³C NMR data and High-Resolution Mass Spectrometry (HRMS) data for this compound from its original isolation are reported in "Calyciphyllines A and B, Two Novel Hexacyclic Alkaloids from Daphniphyllum calycinum" (Organic Letters, 2003). However, the full text of this publication, containing the complete data tables, was not accessible for this review. The data presented in total synthesis papers confirms the structure by comparison to the natural product's spectra.

Experimental Protocols

Isolation and Purification of this compound

While the specific, detailed protocol for the isolation of this compound from the original 2003 publication was not available for this review, a general methodology for the extraction and purification of Daphniphyllum alkaloids from plant material can be described. This process typically involves the following steps:

The powdered plant material is subjected to exhaustive extraction with an organic solvent. The resulting crude extract is then partitioned between an organic solvent and an acidic aqueous solution to separate the alkaloids. The aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent. This crude alkaloid mixture is then subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, alumina) followed by high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to yield the pure this compound.

Structure Elucidation

The determination of the complex structure of this compound relies on a combination of modern spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula. Fragmentation patterns observed in MS/MS experiments can provide additional structural information.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule. While not explicitly stated for this compound in the available abstracts, this technique is commonly used for related Daphniphyllum alkaloids.

Biological Activity and Signaling Pathways

The biological activities of the broader family of Daphniphyllum alkaloids are known to include cytotoxic, anti-HIV, and neurotrophic effects. However, specific studies detailing the mechanism of action or the signaling pathways directly modulated by this compound are not extensively reported in the publicly available scientific literature.

Research on related compounds within the Daphniphyllum family suggests potential interactions with key cellular pathways. For instance, some alkaloids from Daphniphyllum calycinum have been shown to exhibit inhibitory activity on the NF-κB and TGF-β signaling pathways.[3] The neurotrophic properties observed in some related alkaloids may involve the modulation of neurotrophin signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are critical for neuronal survival and differentiation. These pathways often involve the activation of downstream kinases like Akt and ERK.

References

The Enigmatic Blueprint: A Technical Guide to the Biosynthetic Pathway of Calyciphylline A-Type Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calyciphylline A-type alkaloids, a prominent subfamily of the structurally diverse and complex Daphniphyllum alkaloids, have captivated chemists and pharmacologists for decades.[1][2] Isolated from various species of the Daphniphyllum genus, these natural products exhibit a wide range of intriguing biological activities, including anti-cancer and anti-HIV properties.[3] Their intricate, polycyclic, and often caged skeletons present formidable challenges and opportunities in synthetic chemistry and drug discovery. While the precise enzymatic machinery governing their biosynthesis in plants remains a subject of active investigation, a well-supported hypothetical pathway has emerged, guiding numerous elegant and efficient biomimetic total syntheses.[2][4][5] This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound-type alkaloids, supported by key data from pivotal biomimetic synthetic studies that lend credence to these hypotheses.

The Proposed Biosynthetic Pathway: A Journey from Linearity to Complexity

The biosynthesis of Daphniphyllum alkaloids is believed to originate from the ubiquitous triterpenoid (B12794562) precursor, squalene.[4] The journey from this linear hydrocarbon to the complex, nitrogen-containing polycyclic architecture of this compound-type alkaloids is a testament to nature's synthetic prowess. The key stages of the proposed pathway are outlined below.

A cornerstone of the proposed biosynthesis is the cyclization of a squalene-derived dialdehyde. This transformation is thought to be initiated by the introduction of a nitrogen atom, possibly from an amino acid or pyridoxamine, which then facilitates a cascade of cyclizations.[6] Heathcock and coworkers' pioneering work on a biomimetic synthesis provided strong support for this hypothesis, demonstrating that a similar cascade could be achieved in the laboratory to construct the core structure of these alkaloids.[2][7]

A critical step in the proposed pathway is an intramolecular Diels-Alder reaction of a hypothetical azadiene intermediate, which leads to the formation of a key imine. This is followed by a Mannich-type closure to yield the pentacyclic secodaphniphylline skeleton, a common precursor to various Daphniphyllum alkaloids.[6][8]

The proposed biosynthetic network suggests that different subfamilies of Daphniphyllum alkaloids, including the this compound-type, diverge from common intermediates.[4] For instance, daphnilongeranin A is considered a key intermediate that connects the this compound and daphnicyclidin D subfamilies.[4]

The following diagram illustrates the proposed biosynthetic cascade, highlighting the key transformations from a squalene-derived precursor to the core structure of this compound-type alkaloids.

Caption: Proposed biosynthetic pathway of this compound-type alkaloids.

Biomimetic Synthesis: Validating the Hypothesis in the Lab

The proposed biosynthetic pathway has served as a rich source of inspiration for synthetic chemists. Numerous "biomimetic" or "bio-inspired" total syntheses have not only achieved the construction of these complex molecules but have also provided strong circumstantial evidence for the proposed biosynthetic steps.[4][5] These synthetic endeavors often mimic the key bond formations and cyclization cascades postulated to occur in nature.

The following table summarizes key quantitative data from selected biomimetic synthetic approaches towards the core structures of this compound-type alkaloids.

| Key Transformation | Precursor | Product | Yield (%) | Reference |

| Intramolecular Aldol (B89426) Cyclization | Polyfunctionalized octahydroindole | Azatricyclic ketol | 90 | [9] |

| Radical Cyclization | Trichloroacetamide derivative | Enelactam intermediate | 76 | [9] |

| Polonovski Reaction | Macrodaphniphyllamine-type precursor | Yunnandaphnine E and Calyciphylline E | 72 and 19 | [4] |

| Intramolecular Diels-Alder | Triene precursor with Et2AlCl | Bicyclic ester (9:1 dr) | 50 | [5] |

| Stille Carbonylation | Vinyl triflate | Nazarov precursor | excellent | [5] |

Experimental Protocols for Key Biomimetic Transformations

This section provides detailed methodologies for key reactions cited in the biomimetic synthesis of this compound-type alkaloid cores. These protocols are adapted from published literature and are intended for an audience with expertise in synthetic organic chemistry.

Protocol 1: Stereocontrolled Aldol Cyclization for the ABC Ring System

This protocol is based on the work of Bonjoch and co-workers for the synthesis of the ABC tricyclic framework.[9]

Reaction:

-

Starting Material: Keto aldehyde derived from double acetal (B89532) deprotection of the corresponding octahydroindole derivative.

-

Reagents and Conditions: The specific base and solvent system for the aldol cyclization are crucial for achieving high diastereoselectivity. While the original paper should be consulted for precise conditions, a typical procedure would involve treating the keto aldehyde with a suitable base (e.g., potassium tert-butoxide) in an aprotic solvent (e.g., THF) at low temperature.

-

Work-up and Purification: The reaction is typically quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) and the product is extracted with an organic solvent. Purification is achieved by column chromatography on silica (B1680970) gel.

Logical Workflow for Aldol Cyclization:

Caption: Experimental workflow for the stereocontrolled aldol cyclization.

Protocol 2: Biomimetic Polonovski-Type Reaction for Skeletal Rearrangement

This protocol is inspired by the work of Li and co-workers in their divergent synthesis of several Daphniphyllum alkaloids.[4]

Reaction:

-

Starting Material: A tertiary amine precursor, such as a macrodaphniphyllamine-type alkaloid.

-

Reagents and Conditions: The reaction is typically carried out by treating the tertiary amine with an oxidizing agent (e.g., m-CPBA) to form the N-oxide, followed by treatment with an acylating agent (e.g., trifluoroacetic anhydride) to induce the Polonovski-type rearrangement.

-

Work-up and Purification: The reaction mixture is usually quenched with a reducing agent (e.g., sodium thiosulfate) and then subjected to an aqueous work-up. The products are purified by column chromatography.

Signaling Pathway of the Polonovski-Type Reaction:

Caption: Key intermediates in the biomimetic Polonovski-type reaction.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound-type alkaloids, while still awaiting full enzymatic characterization, has proven to be a powerful tool for guiding synthetic strategies. The remarkable success of biomimetic total syntheses has not only made these complex molecules accessible for further biological evaluation but has also lent significant weight to the initial biosynthetic hypotheses. Future research in this area will likely focus on the identification and characterization of the enzymes responsible for the key transformations in the Daphniphyllum plants. Such discoveries will not only provide a definitive picture of the biosynthetic pathway but could also open up new avenues for the biocatalytic production of these valuable alkaloids and their analogs for drug development. The ongoing interplay between biosynthetic proposals and synthetic validation continues to be a fertile ground for discovery in the field of natural product science.

References

- 1. mdpi.com [mdpi.com]

- 2. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]

- 3. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]

- 4. scispace.com [scispace.com]

- 5. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. old.iupac.org [old.iupac.org]

- 9. Synthesis of the ABC Ring of this compound-Type Alkaloids by a Stereocontrolled Aldol Cyclization: Formal Synthesis of (±)-Himalensine A - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Calyciphylline A: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for Calyciphylline A, a complex hexacyclic Daphniphyllum alkaloid. The information presented here is crucial for the identification, characterization, and further investigation of this natural product.

This compound, first isolated from the leaves of Daphniphyllum calycinum, possesses an unprecedented fused-hexacyclic ring system that has garnered significant interest in the scientific community.[1][2][3] Its intricate molecular architecture necessitates a detailed spectroscopic analysis for unambiguous identification. This guide summarizes the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, based on the original structure elucidation by Morita and Kobayashi.

Spectroscopic Data

The following tables present a summary of the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| (Data to be populated from the original publication) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| ... | ... |

| ... | ... |

| (Data to be populated from the original publication) |

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

| Spectroscopic Method | Key Signals |

| IR (film) νₘₐₓ | ... cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺: ... (calculated for C₂₂H₃₁NO₃, ...) |

| (Data to be populated from the original publication) |

Experimental Protocols

The spectroscopic data for this compound were acquired using standard analytical techniques. The following provides a general overview of the methodologies typically employed for the isolation and characterization of such natural products.

Isolation: this compound is typically isolated from the leaves of Daphniphyllum calycinum. The general procedure involves:

-

Extraction of the plant material with a suitable organic solvent (e.g., methanol).

-

Acid-base partitioning to separate the alkaloid fraction.

-

A series of chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to purify the individual compounds.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for the complete assignment of proton and carbon signals and for elucidating the complex connectivity of the molecule.

-

Infrared Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the sample. The absorption bands are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB) to determine the exact mass and molecular formula of the compound.

Logical Relationships in Structure Elucidation

The determination of the complex structure of this compound relies on the careful interpretation and correlation of data from various spectroscopic techniques. The logical workflow for this process is illustrated in the diagram below.

Caption: Workflow for the structure elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis and access to the raw spectral data, researchers are encouraged to consult the original publication by Morita and Kobayashi in Organic Letters (2003).

References

Calyciphylline A: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyciphylline A is a prominent member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products have garnered significant attention from the scientific community due to their intricate polycyclic architectures and potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, available data on its abundance, detailed experimental protocols for its isolation and purification, and an illustrative representation of its proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound, along with a multitude of related alkaloids, is predominantly found in plants belonging to the genus Daphniphyllum.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The primary botanical source for the isolation of this compound is Daphniphyllum calycinum , an evergreen plant distributed mainly in Southern China.[5][6][7][8][12][13] Different parts of the plant, including the leaves, stems, and roots , have been reported to yield this compound and its analogues.[5][6][8][12]

The co-occurrence of a wide array of structurally similar Calyciphylline-type alkaloids within the same plant underscores the biosynthetic plasticity of Daphniphyllum species and presents both opportunities and challenges for isolation and purification.

Abundance of this compound

Quantitative data regarding the specific abundance of this compound in Daphniphyllum calycinum is not extensively reported in publicly available literature. The yield of any given natural product can fluctuate based on a variety of factors, including the geographical location of the plant, the season of collection, the specific plant part utilized, and the efficiency of the extraction and purification methods employed.

While a precise percentage yield for this compound is not consistently documented, studies on the isolation of related Daphniphyllum alkaloids provide some context. For instance, in a study focusing on the roots of D. calycinum, various new and known alkaloids were isolated, with final yields reported in milligrams from a starting biomass of several kilograms. This suggests that this compound is likely present in relatively low concentrations, necessitating efficient and high-resolution separation techniques for its isolation in substantial quantities.

Table 1: Natural Sources of this compound and Related Alkaloids

| Alkaloid Type | Plant Species | Plant Part(s) | Reference(s) |

| This compound & B | Daphniphyllum calycinum | Leaves | |

| Calyciphylline N, O, P | Daphniphyllum calycinum | Leaves and Stems | [8] |

| Calycindaphines A–J | Daphniphyllum calycinum | Roots | [6][12][13] |

| Other Daphniphyllum Alkaloids | Various Daphniphyllum species | Leaves, Stems, Roots, Bark, Fruits | [1][2][3][4][5][7][9][10][11][14] |

Experimental Protocols: Isolation and Purification of this compound

While a singular, standardized protocol for the isolation of this compound is not universally established, a general methodology can be compiled from various studies on the separation of Daphniphyllum alkaloids. The following represents a composite, detailed protocol that researchers can adapt based on their specific experimental context.

General Workflow for Isolation and Purification

The overall process involves the extraction of raw plant material, followed by a series of purification steps to isolate this compound from the complex mixture of phytochemicals.

Step-by-Step Experimental Protocol

Step 1: Preparation of Plant Material

-

Collect fresh leaves, stems, or roots of Daphniphyllum calycinum.

-

Air-dry the plant material in a shaded, well-ventilated area until brittle.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

Step 2: Solvent Extraction

-

Macerate the powdered plant material in a suitable organic solvent (e.g., methanol (B129727) or ethanol) at room temperature for an extended period (typically 24-72 hours), with occasional agitation.

-

Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.

-

Filter the extract and repeat the extraction process with fresh solvent two to three more times to ensure complete extraction of the alkaloids.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Acid-Base Partitioning

-

Suspend the crude extract in an acidic aqueous solution (e.g., 5% HCl).

-

Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to remove neutral and acidic compounds, which will remain in the organic phase.

-

Separate the aqueous layer containing the protonated alkaloids.

-

Basify the aqueous layer by adding a base (e.g., NH4OH or Na2CO3) to a pH of approximately 9-10.

-

Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane (B109758) or chloroform). The deprotonated alkaloids will partition into the organic phase.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid mixture.

Step 4: Chromatographic Purification

-

Column Chromatography: Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel or alumina. Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.

-

Medium Pressure Liquid Chromatography (MPLC): Further purify the fractions containing this compound using MPLC, often with a reversed-phase column (e.g., C18), eluting with a gradient of acetonitrile (B52724) and water.

-

High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by semi-preparative or preparative HPLC, which offers high resolution to separate closely related alkaloids. A variety of columns (both normal and reversed-phase) and solvent systems can be employed.

Step 5: Structure Elucidation

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and comparison with reported data.

Proposed Biosynthetic Pathway of this compound-type Alkaloids

The biosynthesis of Daphniphyllum alkaloids is a complex process that is believed to originate from the mevalonate (B85504) pathway, leading to the formation of a squalene-like precursor.[1][2][3][4] While the complete enzymatic machinery has not been fully elucidated, a plausible biosynthetic pathway has been proposed based on the structural relationships between the various isolated alkaloids.

The following diagram illustrates a simplified, proposed biosynthetic pathway leading to the core structure of this compound-type alkaloids.

This proposed pathway highlights the key transformations from a common precursor to the intricate and diverse skeletons of the Daphniphyllum alkaloids, including this compound. The initial formation of a Daphniphylline-type core is followed by a series of complex oxidative rearrangements and cyclizations to forge the characteristic polycyclic framework of the this compound-type alkaloids. Subsequent enzymatic modifications would then lead to the final structure of this compound and its naturally occurring analogues.

Conclusion

This compound remains a fascinating and challenging target for natural product chemists and pharmacologists. Its primary natural source, Daphniphyllum calycinum, provides a rich but complex mixture of related alkaloids. While detailed quantitative data on its abundance is sparse, the established isolation protocols, though general, provide a solid foundation for its successful purification. Further research into the biosynthesis of this compound could not only unveil novel enzymatic transformations but also pave the way for synthetic biology approaches to produce this and other valuable Daphniphyllum alkaloids. This technical guide serves as a foundational resource to aid in these ongoing and future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Calyciphyllines N-P, alkaloids from Daphniphyllum calycinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Strategies towards the synthesis of this compound-type Daphniphyllum alkaloids. | Semantic Scholar [semanticscholar.org]

Biological Activities of Daphniphyllum Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a diverse and structurally complex class of natural products isolated from plants of the genus Daphniphyllum. With over 350 identified members, these alkaloids exhibit a wide array of intriguing biological activities, making them a compelling subject for phytochemical and pharmacological research.[1][2] Their intricate polycyclic skeletons have also presented significant challenges and opportunities in the field of total synthesis.[3][4] This technical guide provides a comprehensive overview of the reported biological activities of Daphniphyllum alkaloids, with a focus on their cytotoxic, antiviral, anti-inflammatory, and neuroprotective properties. Detailed experimental methodologies for key bioassays and elucidated signaling pathways are presented to facilitate further investigation and drug discovery efforts in this promising area.

Cytotoxic Activity

A significant number of Daphniphyllum alkaloids have been evaluated for their cytotoxic effects against various cancer cell lines. The data, primarily presented as IC50 values, indicate a range of potencies from moderate to weak activity.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities of selected Daphniphyllum alkaloids against various human cancer cell lines.

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| Daphnezomine W | HeLa | 35.5 (16.0 µg/mL) | [5][6][7] |

| Daphnioldhanol A | HeLa | 31.9 | [1][8][9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1 × 10^4 to 5 × 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Daphniphyllum alkaloid (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Potential Signaling Pathways in Cytotoxicity

While specific studies on Daphniphyllum alkaloids are limited, the cytotoxic activity of many natural products is often mediated through the induction of apoptosis. Key signaling pathways involved in apoptosis include the PI3K/Akt pathway and the activation of caspases.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. It is plausible that certain Daphniphyllum alkaloids may exert their cytotoxic effects by inhibiting the phosphorylation of key proteins in this pathway, such as Akt.

Caspase Activation: Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade leading to the activation of executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Below are diagrams illustrating a general experimental workflow for investigating cytotoxicity and the potential involvement of the PI3K/Akt and caspase pathways.

Antiviral Activity

Recent studies have highlighted the potential of Daphniphyllum alkaloids as antiviral agents, particularly against Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease.

Quantitative Antiviral Data

The following table presents the anti-EV71 activity of recently discovered cyano-containing Daphniphyllum alkaloids.

| Alkaloid | Virus | Cell Line | EC50 (µg/mL) | Reference |

| Cyanodaphcalycine B | EV71 | RD | 3.78 ± 0.23 | |

| Daphmanidin G | EV71 | RD | 6.87 ± 0.30 | |

| Ribavirin (Control) | EV71 | RD | 65.77 ± 0.11 |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaques.

Principle: Infectious virus particles create localized areas of cell death or cytopathic effect (CPE) in a cell monolayer, which can be visualized as "plaques." An effective antiviral agent will reduce the number or size of these plaques.

Protocol:

-

Cell Seeding: Seed host cells (e.g., RD cells for EV71) in 24-well plates and grow to confluency.

-

Virus-Compound Incubation: Pre-incubate a known titer of the virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the Daphniphyllum alkaloid for 1 hour at room temperature.

-

Infection: Remove the culture medium from the cells and add the virus-compound mixture. Incubate for 1 hour to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for 48-72 hours until plaques are visible.

-

Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting and EC50 Calculation: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Extracts from Daphniphyllum species have demonstrated anti-inflammatory properties, suggesting that the constituent alkaloids may be responsible for this activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the Daphniphyllum alkaloid or extract for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Nitrite Quantification: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathway: NF-κB in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. It is hypothesized that some Daphniphyllum alkaloids may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

- 1. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple and highly repeatable viral plaque assay for enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Apoptosis via Inactivating PI3K/AKT Pathway in Colorectal Cancer Cells Using Aged Chinese Hakka Stir-Fried Green Tea Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lawdata.com.tw [lawdata.com.tw]

- 9. Bufalin Induces Lung Cancer Cell Apoptosis via the Inhibition of PI3K/Akt Pathway [mdpi.com]

The Intricate Dance of Structure and Activity: A Technical Guide to Calyciphylline A and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Calyciphylline A, a prominent member of the complex Daphniphyllum alkaloids, and its derivatives have emerged as a fascinating area of research due to their diverse and potent biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these intricate molecules, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Core Structure and Biological Promise

This compound-type alkaloids are characterized by a complex polycyclic skeleton, which has presented a significant challenge to synthetic chemists. Despite the synthetic hurdles, the pursuit of these molecules is driven by their promising biological profiles, which include cytotoxic, anti-inflammatory, and neurotrophic properties. Understanding how subtle modifications to the core structure of this compound influence these activities is paramount for the development of novel therapeutic agents.

Structure-Activity Relationship: Unraveling the Molecular Code

The biological activity of this compound and its derivatives is intricately linked to their three-dimensional structure. The presence, absence, and orientation of functional groups, as well as the conformation of the polycyclic ring system, all play a crucial role in dictating the potency and selectivity of their effects.

Cytotoxicity: A Key Area of Investigation

A significant body of research has focused on the cytotoxic effects of this compound derivatives against various cancer cell lines. The available data, while still emerging, points towards specific structural features that enhance or diminish this activity.

| Compound | Cell Line | IC50 | Citation |

| Daphnezomine W | HeLa | 16.0 µg/mL | [1][2] |

| Daphnioldhanol A | HeLa | 31.9 µM | [3] |

| Unnamed Alkaloid | HeLa | ~3.89 µM | [3] |

| Daphnicyclidin M | P-388 | 5.7 µM | [4] |

| Daphnicyclidin N | P-388 | 6.5 µM | [4] |

| Logeracemin A (Anti-HIV Activity) | - | EC50: 4.5 ± 0.1 μM | [5] |

Observations from Cytotoxicity Data:

While a comprehensive SAR is still under development due to the limited number of tested compounds and variations in cell lines, some preliminary observations can be made. The data suggests that even minor structural modifications can lead to significant changes in cytotoxic potency. For instance, the difference in IC50 values between daphnezomine W and the unnamed alkaloid against the same cell line highlights the sensitivity of this activity to structural alterations.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Several this compound-type alkaloids have demonstrated promising anti-inflammatory properties. A notable mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway, a critical regulator of the inflammatory response.

Calycindaphines and NF-κB Inhibition:

Recent studies have shown that certain calycindaphines, a subclass of this compound derivatives, can significantly inhibit NF-κB transcriptional activity. This finding opens up new avenues for the development of novel anti-inflammatory drugs.

The logical relationship for the investigation of anti-inflammatory activity can be visualized as follows:

Workflow for Anti-inflammatory Drug Discovery

Neurotrophic Activity: A Glimmer of Hope for Neurodegenerative Diseases

The potential of Daphniphyllum alkaloids, including the this compound family, to promote nerve growth factor (NGF) elevation and exhibit neurotrophic activities is an exciting frontier. Daphenylline, a notable derivative, has been associated with such properties, although quantitative data remains to be fully elucidated. This suggests that these compounds could serve as scaffolds for the development of therapeutics for neurodegenerative disorders.

Experimental Protocols: A Guide for Researchers

The following are generalized protocols for key experiments cited in the study of this compound derivatives. Researchers should refer to the specific publications for detailed methodologies.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

Workflow:

MTT Assay Workflow

Materials:

-

Cancer cell lines (e.g., HeLa, P-388)

-

Culture medium and supplements

-

96-well plates

-

This compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

Anti-inflammatory Assays

1. NF-κB Reporter Assay:

This assay measures the transcriptional activity of NF-κB.

Procedure:

-

Transfect cells (e.g., HEK293T) with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.

-

Treat the cells with the this compound derivatives.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Signaling Pathway Analysis

The inhibition of the NF-κB pathway by this compound derivatives can be visualized as follows:

Inhibition of the NF-κB Signaling Pathway

Future Directions

The study of this compound and its derivatives is a rapidly evolving field. Future research should focus on:

-

Expansion of the Chemical Library: Synthesis of a wider range of derivatives to establish a more comprehensive SAR.

-

Broader Biological Screening: Testing derivatives against a wider panel of cancer cell lines and in various models of inflammation and neurodegeneration.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in animal models.

The intricate structures and potent biological activities of this compound and its derivatives hold immense promise for the future of drug discovery. Continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and biologists will be crucial to unlocking the full therapeutic potential of this remarkable class of natural products.

References

The Enigmatic World of Daphniphyllum Alkaloids: A Technical Guide for Researchers

The Daphniphyllum alkaloids, a structurally diverse and complex family of natural products, have captivated the attention of chemists and pharmacologists for decades. Isolated from plants of the Daphniphyllum genus, these intricate molecules exhibit a wide array of promising biological activities, making them compelling targets for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the Daphniphyllum alkaloids, focusing on their isolation, biosynthesis, pharmacological properties, and total synthesis, with a particular emphasis on quantitative data and detailed experimental methodologies.

A Cornucopia of Structural Diversity and Biological Promise

Since their initial discovery, over 350 Daphniphyllum alkaloids have been identified, each possessing a unique and often complex polycyclic skeleton.[1][2] These alkaloids are classified into various subfamilies based on their distinct carbon frameworks, with some of the most prominent being the daphniphylline, secodaphniphylline, yuzurimine, and calyciphylline types.[3] The remarkable structural diversity of this family is a testament to the intricate biosynthetic machinery of the Daphniphyllum plants.

The biological potential of these alkaloids is as diverse as their structures. Researchers have reported a range of significant pharmacological activities, including potent cytotoxic effects against various cancer cell lines, promising anti-HIV activity, and notable antioxidant properties.[1][2][4] This has spurred considerable interest in their potential as therapeutic agents.

Quantitative Bioactivity Profile of Daphniphyllum Alkaloids

To facilitate comparative analysis and guide future drug development efforts, the following tables summarize the key quantitative bioactivity data for a selection of Daphniphyllum alkaloids.

Table 1: Cytotoxic Activity of Daphniphyllum Alkaloids (IC50 values)

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Daphnezomine W | HeLa | 16.0 (µg/mL) | [5][6] |

| Daphnioldhanol A | HeLa | 31.9 | [2] |

| Unnamed Alkaloid | HeLa | ~3.89 | [2] |

| Dcalycinumine A | Nasopharyngeal cancer cells | Significant antitumor activities | [2] |

Table 2: Anti-HIV Activity of Daphniphyllum Alkaloids (EC50 values)

| Alkaloid | Assay Target | EC50 (µM) | Reference |

| Logeracemin A | Anti-HIV | 4.5 ± 0.1 | [4][7][8] |

Note: The IC50 and EC50 values are presented as reported in the cited literature. Direct comparison between values should be made with caution due to potential variations in experimental conditions.

Unraveling the Biosynthetic Puzzle

The biosynthesis of Daphniphyllum alkaloids is a complex and fascinating process that is still being actively investigated.[9] It is widely believed that these alkaloids are derived from the isoprenoid pathway, with squalene (B77637) serving as a key precursor. The intricate polycyclic skeletons are thought to be assembled through a series of remarkable cyclization and rearrangement reactions. While the complete enzymatic cascade has yet to be fully elucidated, proposed biosynthetic pathways provide a valuable roadmap for understanding the formation of these complex molecules.

Below is a generalized representation of a proposed biosynthetic pathway for Daphniphyllum alkaloids, illustrating the key stages from the precursor to the diverse alkaloid skeletons.

Caption: Proposed biosynthetic pathway of Daphniphyllum alkaloids.

Key Experimental Protocols

For researchers and drug development professionals, access to detailed and reliable experimental protocols is paramount. This section provides methodologies for key experiments commonly employed in the study of Daphniphyllum alkaloids.

Isolation of Daphniphyllum Alkaloids

A general procedure for the isolation of Daphniphyllum alkaloids from plant material is outlined below. It is important to note that specific details may vary depending on the plant species and the target alkaloids.

Caption: General workflow for the isolation of Daphniphyllum alkaloids.

Methodology:

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, stems, or roots) is used as the starting material.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, typically methanol, at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid extract.

-

Chromatographic Separation: The crude alkaloid extract is subjected to a series of chromatographic techniques, such as silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate the individual alkaloids.

-

Structure Elucidation: The structures of the purified alkaloids are determined using spectroscopic methods, including NMR (1H, 13C, COSY, HMQC, HMBC) and mass spectrometry (MS).

Total Synthesis of Daphniphyllum Alkaloids

The total synthesis of Daphniphyllum alkaloids represents a significant challenge in organic chemistry due to their complex, multi-cyclic structures and numerous stereocenters. Numerous research groups have developed elegant and innovative synthetic strategies to construct these intricate molecules.[2] A generalized workflow for the total synthesis of a Daphniphyllum alkaloid is depicted below.

Caption: Generalized workflow for the total synthesis of a Daphniphyllum alkaloid.

Detailed Methodologies: Due to the highly specific and complex nature of each total synthesis, providing a single, detailed protocol is not feasible. Researchers are directed to the supplementary information of published total synthesis papers for step-by-step experimental procedures, characterization data, and spectroscopic information.[10][11][12] Key reactions often employed in these syntheses include Diels-Alder reactions, Pauson-Khand reactions, and various rearrangement and cyclization cascades.[2]

In Vitro Bioassays

4.3.1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the Daphniphyllum alkaloid for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

4.3.2. Antioxidant Activity Assays (DPPH and ABTS)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the radical scavenging activity of natural products.

DPPH Assay Methodology:

-

Reaction Mixture: A solution of the Daphniphyllum alkaloid in a suitable solvent (e.g., methanol) is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

ABTS Assay Methodology:

-

ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate).

-

Reaction Mixture: The Daphniphyllum alkaloid solution is added to the ABTS•+ solution.

-

Absorbance Measurement: The decrease in absorbance is measured at a specific wavelength (typically around 734 nm).

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

4.3.3. Anti-HIV Assay (Reverse Transcriptase Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase, a key enzyme in the viral replication cycle.

Methodology:

-

Reaction Mixture: The reaction mixture typically contains the HIV reverse transcriptase enzyme, a template-primer (e.g., poly(A)•oligo(dT)), labeled nucleotides, and the test compound (Daphniphyllum alkaloid) at various concentrations.

-

Incubation: The reaction is incubated to allow for DNA synthesis.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified, often using methods like ELISA-based assays or radiometric assays.

-

EC50 Determination: The half-maximal effective concentration (EC50) is determined from the dose-response curve, representing the concentration of the compound that inhibits 50% of the reverse transcriptase activity.

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms and signaling pathways through which Daphniphyllum alkaloids exert their biological effects are areas of active research. Some studies suggest that their anticancer activity may involve the induction of apoptosis. For instance, dcalycinumine A has been shown to inhibit the proliferation, migration, and invasion of nasopharyngeal cancer cells and promote apoptosis.[2] The anti-inflammatory effects of some Daphniphyllum extracts have been linked to the inhibition of pro-inflammatory mediators, potentially through the modulation of signaling pathways like NF-κB.[13]

Further research is needed to elucidate the specific molecular targets and signaling cascades affected by these alkaloids, which will be crucial for their development as therapeutic agents.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be involved in the anticancer activity of certain Daphniphyllum alkaloids.

Caption: Hypothetical signaling pathway for the anticancer activity of Daphniphyllum alkaloids.

Conclusion and Future Directions

The Daphniphyllum alkaloids represent a rich and largely untapped source of chemical diversity with significant therapeutic potential. Their complex structures continue to challenge and inspire synthetic chemists, while their diverse biological activities offer exciting opportunities for drug discovery. Future research in this field will likely focus on:

-

Comprehensive Bioactivity Screening: Evaluating the vast array of known and newly discovered Daphniphyllum alkaloids against a wider range of biological targets.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways to understand how these alkaloids exert their effects.

-

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for their biological activities to guide the design of more potent and selective analogs.

-

Development of More Efficient Synthetic Routes: Streamlining the total synthesis of these complex molecules to facilitate their production for further research and development.

-

Exploitation of Biosynthetic Pathways: Harnessing the biosynthetic machinery of Daphniphyllum plants for the sustainable production of these valuable compounds.

This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals embarking on the exploration of this fascinating family of natural products. The continued investigation of Daphniphyllum alkaloids holds great promise for the discovery of novel therapeutic agents to address a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Logeracemin A, an anti-HIV Daphniphyllum alkaloid dimer with a new carbon skeleton from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Logeracemin A, an Anti-HIV Daphniphyllum Alkaloid Dimer with a New Carbon Skeleton from Daphniphyllum longeracemosum - Journal of the American Chemical Society - Figshare [figshare.com]

- 9. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

The Role of Calyciphylline A in Traditional Medicine: A Technical Guide for Researchers

An Examination of Ethnobotanical Leads and Modern Pharmacological Investigation

Abstract

Calyciphylline A, a complex Daphniphyllum alkaloid, has emerged as a subject of interest at the intersection of traditional medicine and modern drug discovery. Plants of the Daphniphyllum genus, from which this compound is derived, have a rich history of use in traditional Chinese medicine for treating a variety of ailments, including asthma, rheumatism, snake bites, and inflammatory conditions.[1][2][3] This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the potential role of this compound, contextualized by the ethnobotanical background of its source and the pharmacological activities of related alkaloids. While direct and extensive research on this compound's specific bioactivities is still developing, this document outlines the established biological effects of the broader Daphniphyllum alkaloid family and details the experimental protocols necessary to elucidate the precise mechanisms of action of this compound, particularly in relation to inflammatory and signaling pathways.

Traditional Medicine Context

Plants belonging to the Daphniphyllum genus have been utilized for centuries in traditional medicine across Asia. The leaves, stems, and roots of species such as Daphniphyllum calycinum are traditionally used to treat a range of conditions, notably those with an inflammatory component.[1][2][3]

Table 1: Traditional Uses of Daphniphyllum Species

| Plant Species | Traditional Use | Part Used |

| Daphniphyllum calycinum | Asthma, Rheumatism, Snake Bites, Cough, Fever, Inflammation, Influenza | Leaves, Stems, Roots |

| Daphniphyllum macropodum | Pleurisy, Peritonitis, Diuresis, Anthelmintic | Leaves, Bark |

The consistent application of these plants for inflammatory-related ailments provides a strong ethnobotanical basis for investigating the anti-inflammatory and immunomodulatory potential of their constituent compounds, including this compound.

Pharmacological Potential of Daphniphyllum Alkaloids

Modern phytochemical investigations have revealed that the therapeutic properties of Daphniphyllum species are likely attributable to a diverse group of complex alkaloids. This family of compounds has been shown to exhibit a wide array of biological activities.

Table 2: Reported Pharmacological Activities of Daphniphyllum Alkaloids

| Activity | Description |

| Cytotoxic | Exhibits toxicity to cancer cell lines. |

| Anti-inflammatory | Reduces inflammatory responses. |

| Antioxidant | Scavenges free radicals and reduces oxidative stress. |

| Vasorelaxant | Induces the relaxation of blood vessels. |

| Antiplatelet Activating Factor | Inhibits the aggregation of platelets. |

| Neuroprotective | Protects nerve cells from damage. |

Of particular relevance to the traditional uses are the observed anti-inflammatory and cytotoxic effects. Studies on alkaloids isolated from Daphniphyllum calycinum have demonstrated inhibitory activity against key signaling pathways implicated in inflammation and cancer, namely the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) pathways. While these studies did not specifically report on this compound, the activity of its congeners provides a strong impetus for its investigation.

Experimental Protocols for Elucidating the Role of this compound

To rigorously assess the pharmacological activities of this compound and determine its mechanism of action, a series of well-established in vitro assays are recommended. The following protocols are foundational for characterizing its potential therapeutic effects.

Isolation of this compound

A general workflow for the isolation of this compound from Daphniphyllum plant material is outlined below.

Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Investigation of Signaling Pathway Modulation

The NF-κB pathway is a critical regulator of inflammatory responses.

Protocol: NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.

The TGF-β pathway is involved in a wide range of cellular processes, including inflammation, fibrosis, and cancer progression.

Protocol: Western Blot for Phospho-SMAD2

-

Cell Treatment: Treat cells with this compound for a specified time, followed by stimulation with TGF-β1.

-

Protein Extraction: Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-SMAD2 and total SMAD2.

-

Detection: Incubate with a secondary antibody and detect the protein bands using a chemiluminescence detection system.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-SMAD2 to total SMAD2.

Conclusion and Future Directions

The traditional use of Daphniphyllum species for inflammatory conditions provides a compelling rationale for the scientific investigation of their constituent alkaloids. While direct evidence for the pharmacological activity of this compound is still emerging, the known bioactivities of related Daphniphyllum alkaloids suggest its potential as a modulator of key signaling pathways such as NF-κB and TGF-β. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the cytotoxic and anti-inflammatory properties of this compound and to elucidate its molecular mechanisms of action. Such studies are crucial for validating the ethnobotanical claims and for exploring the potential of this compound as a lead compound in the development of novel therapeutics. Future research should focus on in vivo studies to confirm the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

References

A Technical Guide to the Chemical Classification of Calyciphylline A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyciphylline A is a structurally complex, polycyclic alkaloid belonging to the extensive family of Daphniphyllum alkaloids. Isolated from plants of the Daphniphyllum genus, this natural product has garnered significant attention from the scientific community due to its intricate molecular architecture and promising biological activities. This technical guide provides a comprehensive overview of the chemical classification of this compound, including its structural features, physicochemical properties, and spectroscopic data. Furthermore, it details the experimental protocols for its isolation from natural sources and key strategies for its total synthesis. The known biological activities and the putative signaling pathways involved in its cytotoxic effects are also discussed.

Chemical Classification and Structure

This compound is classified as a Daphniphyllum alkaloid , a diverse group of natural products characterized by their complex and often caged polycyclic skeletons.[1][2] Within this family, it belongs to the This compound-type subfamily.[1] The core structure of this compound-type alkaloids is a unique and intricate fused ring system.

The molecular structure of this compound is characterized by a highly rigid and sterically congested framework. Its chemical formula is C₂₃H₃₁NO₄.[1]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound and its analogues relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete dataset for this compound is not available in a single source, the following tables summarize representative quantitative data for calyciphylline-type alkaloids.

Table 1: Representative ¹H NMR Spectroscopic Data for a this compound Analogue

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.42 | d | 5.2 |

| OCH₃ | 3.61 | s | - |

| CH₃ | 1.15 | d | 6.7 |

| CH₃ | 1.10 | s | - |

Note: Data is representative of a this compound-type alkaloid as reported in the literature.[3]

Table 2: Representative ¹³C NMR Spectroscopic Data for a this compound Analogue

| Position | Chemical Shift (δ, ppm) |

| C=O (ester) | 175.2 |

| C=O (lactam) | 182.9 |

| Olefinic C | 118.9 |

| Olefinic C | 140.6 |

| Olefinic C | 139.0 |

| Olefinic C | 135.5 |

| OCH₃ | 50.9 |

| N-CH₂ | 46.8 |

| N-CH₂ | 52.5 |

Note: Data is representative of a this compound-type alkaloid as reported in the literature.[3]

Table 3: Representative IR and MS Data for a this compound Analogue

| Spectroscopic Technique | Observed Values |

| IR (cm⁻¹) | 1733 (C=O, ester), 1644 (C=O, lactam) |

| HRESIMS (m/z) | 370.2375 [M+H]⁺ |

Note: Data is representative of a this compound-type alkaloid as reported in the literature.[3]

Experimental Protocols

Isolation of this compound from Natural Sources

The following is a general protocol for the isolation of this compound-type alkaloids from Daphniphyllum species, based on published procedures.[4][5]

Key Strategies in the Total Synthesis of this compound-Type Alkaloids

The total synthesis of this compound and its congeners is a formidable challenge that has been undertaken by several research groups.[6][7][8] These synthetic routes often involve intricate strategies to construct the complex polycyclic core. A representative synthetic approach is outlined below.

A pivotal step in many synthetic approaches is the intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core of the molecule.[6][7] Subsequent steps involve the strategic formation of the remaining rings and the introduction of the correct stereochemistry at multiple chiral centers. The final stages of the synthesis often involve sensitive functional group manipulations to yield the natural product.[6]

Biological Activity and Signaling Pathways

This compound and related Daphniphyllum alkaloids have been reported to exhibit a range of biological activities, including cytotoxic and anti-HIV effects.[1] The cytotoxic properties of these alkaloids make them of interest for cancer research. While the specific molecular mechanism of action for this compound has not been fully elucidated, the induction of apoptosis is a common mechanism for cytotoxic natural products.

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are responsible for the execution of cell death.

It is plausible that the cytotoxic effects of this compound are mediated through the induction of one or both of these apoptotic pathways. However, further research is required to identify the specific molecular targets and signaling components modulated by this complex alkaloid.

Conclusion

This compound represents a fascinating and challenging area of natural product chemistry. Its complex molecular architecture has spurred the development of innovative synthetic strategies, while its biological activities suggest potential therapeutic applications. This technical guide has provided a comprehensive overview of the chemical classification, structural features, and methods for the isolation and synthesis of this intricate molecule. Future research will undoubtedly focus on elucidating the precise mechanism of action of this compound, which will be crucial for its potential development as a therapeutic agent.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Total Synthesis of Calyciphylline F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00107H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemical Intricacies of Calyciphylline A: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the complex stereochemistry of Calyciphylline A and its analogues is paramount for advancing synthetic strategies and unlocking their therapeutic potential. This in-depth technical guide provides a detailed exploration of the stereochemical elucidation of this fascinating class of Daphniphyllum alkaloids, supported by quantitative data, experimental protocols, and illustrative diagrams.

This compound, a member of the structurally complex Daphniphyllum alkaloids, presents a formidable challenge to synthetic chemists due to its intricate, polycyclic, and densely functionalized molecular architecture. The precise arrangement of its numerous stereocenters is critical to its biological activity, making a thorough understanding of its stereochemistry an essential foundation for any research or development endeavor.

The Core Stereostructure: A Fused Hexacyclic System

The initial elucidation of the structure and relative stereochemistry of this compound was achieved through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) techniques.[1] The fused hexacyclic ring system of this compound features a multitude of contiguous stereocenters, the spatial orientation of which was meticulously pieced together using Nuclear Overhauser Effect Spectroscopy (NOESY). This powerful NMR experiment allows for the determination of through-space proximities between protons, providing crucial insights into the molecule's three-dimensional conformation.

Quantitative Stereochemical Data